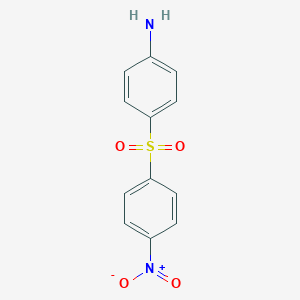

4-Nitro-4'-aminodiphenyl sulfone

Beschreibung

The exact mass of the compound 4-(4-Nitrophenylsulfonyl)aniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27185. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(4-nitrophenyl)sulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c13-9-1-5-11(6-2-9)19(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZVYFFBWHBWMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075162 | |

| Record name | 4-[(4-Nitrophenyl)sulfonyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1948-92-1 | |

| Record name | 4-[(4-Nitrophenyl)sulfonyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1948-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-4'-aminodiphenyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1948-92-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(4-Nitrophenyl)sulfonyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-nitrophenyl)sulfonylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-((4-Nitrophenyl)sulfonyl)aniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE77AYQ4NX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitro-4'-aminodiphenyl sulfone: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Nitro-4'-aminodiphenyl sulfone, a key intermediate in pharmaceutical synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the fundamental properties, synthesis protocols, and potential applications of this versatile molecule.

Introduction: A Pivotal Intermediate in Sulfone Chemistry

This compound, also known as 4-(4-nitrobenzenesulfonyl)aniline, is a substituted aromatic sulfone of significant interest in medicinal and industrial chemistry. Its molecular structure, featuring both an electron-donating amino group and an electron-withdrawing nitro group, imparts unique chemical reactivity, making it a valuable precursor for the synthesis of more complex molecules. Most notably, it serves as a critical intermediate in the production of Dapsone (4,4'-diaminodiphenyl sulfone), a cornerstone in the treatment of leprosy and other inflammatory conditions.[1][2] This guide will explore the essential characteristics of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical and Structural Characteristics

A thorough understanding of the physical and chemical properties of this compound is paramount for its handling, characterization, and application in synthetic chemistry.

Structural Representation

The chemical structure of this compound is depicted below. The molecule consists of two phenyl rings linked by a sulfonyl group. One ring is substituted with a nitro group at the 4-position, while the other has an amino group at the 4'-position.

Caption: Chemical structure of this compound.

Core Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for designing reaction conditions, purification procedures, and for the analytical characterization of the compound.

| Property | Value | Source(s) |

| CAS Number | 1948-92-1 | [3][4][5] |

| Molecular Formula | C₁₂H₁₀N₂O₄S | [3][4][5] |

| Molecular Weight | 278.28 g/mol | [3][4][5] |

| Appearance | Yellow Solid | [6] |

| Melting Point | 155-157 °C | |

| Solubility | Soluble in DMSO and Methanol | |

| Boiling Point | 526.5±35.0 °C (Predicted) | |

| Density | 1.449±0.06 g/cm³ (Predicted) |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is a multi-step process that is well-documented in patent literature, primarily in the context of Dapsone production.[1][3][7] The following protocol is a synthesized methodology based on these established procedures.

Synthesis Workflow

The overall synthesis involves a three-step process: condensation, oxidation, and an optional, but often necessary, purification step.

Caption: A streamlined workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Condensation to form 4-Amino-4'-nitrodiphenyl sulfide

-

Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4-chloronitrobenzene (1.0-1.3 equivalents) and an appropriate organic solvent (e.g., toluene).

-

Addition of Reactants: Prepare a mixture of 4-mercaptoaniline (1.0 equivalent), an alkali (e.g., 15% sodium hydroxide solution, 1.05-1.15 equivalents), and water. The presence of a phase transfer catalyst, such as tetrabutylammonium hydrogensulfate (5 mol%), is recommended.

-

Reaction Conditions: Slowly add the 4-mercaptoaniline mixture to the reaction vessel containing 4-chloronitrobenzene. Maintain the reaction temperature between 60°C and the reflux temperature of the solvent (preferably 80-85°C).[1] The addition is typically carried out over a period of about two hours to control the exothermic nature of the reaction.

-

Work-up: After the reaction is complete (monitored by TLC), the organic phase is separated, washed with diluted acid, and then concentrated under vacuum. The crude 4-Amino-4'-nitrodiphenyl sulfide is then crystallized, filtered, and dried.

Step 2: Oxidation to this compound

-

Reaction Setup: Charge a reactor with the 4-Amino-4'-nitrodiphenyl sulfide obtained from the previous step, methanol, and methanesulfonic acid.

-

Catalyst Addition: Heat the suspension to approximately 57°C and add sodium tungstate dihydrate (a catalytic amount).

-

Oxidant Addition: Add 10% hydrogen peroxide dropwise over a period of two hours, maintaining the temperature in the range of 55-60°C.

-

Reaction Monitoring: The reaction is typically allowed to proceed for three hours.

-

Work-up: Upon completion, the mixture is neutralized with ammonia and cooled to room temperature. The precipitated product, this compound, is isolated by filtration.[8]

Step 3: Purification

-

Crystallization: The crude product can be further purified by crystallization from a suitable solvent system, such as isopropanol and water, to yield a product with high purity (>90%).[3]

Analytical Characterization

A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data (Inferred)

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons would appear as complex multiplets in the range of δ 7.0-8.5 ppm. The protons on the aminophenyl ring would be upfield compared to those on the nitrophenyl ring due to the electron-donating nature of the amino group. The amino protons would likely appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons would resonate in the typical range of δ 110-160 ppm. The carbon attached to the nitro group would be significantly downfield, while the carbon attached to the amino group would be upfield. |

| FT-IR | Characteristic peaks would include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1520 and 1340 cm⁻¹, respectively), and S=O stretching of the sulfone group (around 1300-1350 and 1150-1175 cm⁻¹). |

| UV-Vis | The presence of the nitro and amino chromophores would result in strong UV absorption. The λmax would likely be in the range of 300-400 nm, characteristic of extended π-systems with electron-donating and withdrawing groups. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at m/z 278, corresponding to the molecular weight of the compound.[9] |

Applications and Biological Significance

The primary and most well-established application of this compound is as a key intermediate in the synthesis of Dapsone.

Prodrug to Dapsone

This compound is considered a prodrug that is converted in vivo to Dapsone or its derivatives through the reduction of the nitro group.[10] Dapsone is a potent antibacterial and antiprotozoal agent that functions by inhibiting the synthesis of dihydrofolic acid in microorganisms, a mechanism similar to that of sulfonamides.[2][11]

Antimicrobial and Anti-inflammatory Potential

Studies have shown that 4-nitro-4'-amino-diphenyl sulfones exhibit systemic activity against Mycobacterium bovis and Plasmodium berghei, suggesting a spectrum of activity similar to Dapsone.[10] This indicates its potential as an antimicrobial agent in its own right, likely through its conversion to the active amino form. The broader class of sulfones is also known for a wide range of biological activities, including anti-inflammatory, anticancer, and anti-HIV properties.[12]

Industrial Applications

Beyond its pharmaceutical relevance, this compound has been reported to be used as a surfactant in various industries, including wastewater treatment and the manufacturing of plastics.[13] It has also been shown to inhibit fatty acid synthesis in bacteria, a mechanism that could be exploited for antimicrobial development.[13]

Safety and Handling

General Hazards of Nitroaromatic Compounds

-

Toxicity: Nitroaromatic compounds are known for their toxicity, with potential for mutagenicity and carcinogenicity.[9][14] The primary systemic effect is often methemoglobinemia, leading to cyanosis.[15]

-

Reactivity: These compounds can be thermally unstable and may decompose exothermically.[4] They can react violently with strong oxidizing agents, bases, and reducing agents.[16]

-

Environmental Hazard: Many nitroaromatics are persistent environmental pollutants and are toxic to aquatic life.[7]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant utility, primarily as a precursor to the essential drug Dapsone. Its synthesis is well-established, and its chemical properties are dictated by the interplay of its amino, nitro, and sulfonyl functional groups. While its biological activity is largely attributed to its conversion to Dapsone, the broader class of sulfones continues to be a fertile ground for the discovery of new therapeutic agents. A thorough understanding of its synthesis, properties, and handling is crucial for any researcher or professional working with this important chemical intermediate.

References

-

Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism. (URL: [Link])

- Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone. (URL: )

-

PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE. (URL: [Link])

-

4-Nitro-4'-aminodiphenylsulfone. (URL: [Link])

- Process for synthesis of 4-4'-diamino-diphenyl-sulfone. (URL: )

-

Mutagenicity of Nitroaromatic Compounds. (URL: [Link])

-

[Chemotherapeutically active nitro compounds. 2nd communication: Nitrodiphenyl sulfones (author's transl)]. (URL: [Link])

-

Nitrocompounds, Aromatic: Physical & Chemical Hazards. (URL: [Link])

-

Runaway Reaction Hazards in Processing Organic Nitro Compounds. (URL: [Link])

-

Nitro Compounds. (URL: [Link])

-

UV-Vis absorption spectra of 4-nitrophenol, 4-nitrophenolate ion, and 4-aminophenol. (URL: [Link])

-

A quantitative structure-activity relationship analysis of some 4-aminodiphenyl sulfone antibacterial agents using linear free energy and molecular modeling methods. (URL: [Link])

-

1346601-85-1| Chemical Name : 4-Nitro-4'-aminodiphenyl-d4 Sulfone. (URL: [Link])

- EP1778630B1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone. (URL: )

-

Sulfones: An important class of organic compounds with diverse biological activities. (URL: [Link])

-

UV-Vis Spectrum of 4-Amino-2-Nitrophenol. (URL: [Link])

-

Dapsone in dermatology and beyond. (URL: [Link])

-

Dapsone. (URL: [Link])

Sources

- 1. Synthesis and Biological Evaluation of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moiety [pubs.sciepub.com]

- 2. nbinno.com [nbinno.com]

- 3. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scbt.com [scbt.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. dl.astm.org [dl.astm.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. [Chemotherapeutically active nitro compounds. 2nd communication: Nitrodiphenyl sulfones (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. scbt.com [scbt.com]

- 14. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]

"4-Nitro-4'-aminodiphenyl sulfone" CAS 1948-92-1 characterization

An In-depth Technical Guide to the Characterization of 4-Nitro-4'-aminodiphenyl sulfone (CAS 1948-92-1)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 1948-92-1), a pivotal chemical intermediate in pharmaceutical synthesis. This document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's core physicochemical properties, a common synthetic pathway, and a robust, multi-technique framework for its complete analytical characterization. The methodologies described herein are grounded in established principles of analytical chemistry, ensuring both scientific integrity and practical applicability. We will delve into the causality behind experimental choices, from chromatographic conditions to spectroscopic parameters, to provide a self-validating system for identity, purity, and structural confirmation.

Introduction: Significance and Scope

This compound, also known by its IUPAC name 4-(4-nitrophenyl)sulfonylaniline, is a key precursor in the synthesis of Dapsone (4,4'-diaminodiphenyl sulfone) and related derivatives.[1][2] Dapsone is a critical antibiotic used in the treatment of leprosy, malaria, and other infectious diseases.[1] The purity and structural integrity of this intermediate are paramount, as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide establishes a definitive protocol for the comprehensive characterization of this compound, ensuring that researchers and quality control analysts can confidently verify its chemical identity and purity.

Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its analysis and handling. This compound is a yellow solid at room temperature.[] Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1948-92-1 | [][4] |

| Molecular Formula | C₁₂H₁₀N₂O₄S | [][4][5] |

| Molecular Weight | 278.28 g/mol | [][4] |

| IUPAC Name | 4-(4-nitrophenyl)sulfonylaniline | [][6] |

| Appearance | Yellow Solid | [] |

| Melting Point | 155-157°C | [] |

| Boiling Point | 526.5°C at 760 mmHg | [] |

| Density | 1.449 g/cm³ | [] |

| SMILES | C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)[O-] | [] |

Synthetic Pathway Overview

The synthesis of this compound is typically achieved via a two-step process starting from readily available precursors.[7][8] This pathway is valued for its efficiency and scalability.

-

Condensation: The synthesis begins with the condensation of 4-aminothiophenol and 4-chloronitrobenzene. This reaction forms the thioether intermediate, 4-amino-4'-nitrodiphenyl sulfide.[7][8]

-

Oxidation: The crucial step is the selective oxidation of the sulfide intermediate to the corresponding sulfone. A common and effective oxidizing system for this transformation is sodium tungstate dihydrate (Na₂WO₄·2H₂O) as a catalyst with hydrogen peroxide (H₂O₂) as the oxidant.[7] This method is favored for its relatively clean conversion and manageable reaction conditions.

The workflow below illustrates this common synthetic route.

Caption: Logical workflow for the complete characterization of the target compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: Before undertaking structural analysis, it is critical to determine the purity of the synthesized material. Reversed-phase HPLC (RP-HPLC) is the method of choice for separating the non-polar target compound from polar impurities and unreacted starting materials.

Experimental Protocol:

-

System Preparation: An HPLC system equipped with a UV-Vis detector, autosampler, and C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is used.

-

Mobile Phase: Prepare an isocratic mobile phase consisting of a 40:60 (v/v) mixture of methanol and water. [9]Degas the mobile phase thoroughly using sonication or vacuum filtration.

-

Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to create a 100 µg/mL solution. Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 250 nm [9]5. Data Analysis: Run the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

-

Expected Results: A successful separation will yield a single major peak corresponding to the product. The purity level should ideally be >95% for use in subsequent synthetic steps.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Rationale: Mass spectrometry provides a direct measurement of the compound's molecular weight, offering definitive confirmation of its elemental composition. Electron Ionization (EI) is a common technique for this class of compounds.

Experimental Protocol:

-

Instrumentation: Utilize a mass spectrometer capable of electron ionization.

-

Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe.

-

Ionization: Use a standard electron energy of 70 eV.

-

Analysis: Scan a mass-to-charge (m/z) range from 50 to 400 amu.

-

Data Interpretation: Identify the molecular ion peak (M⁺) and characteristic fragment ions.

Expected Data: The mass spectrum will provide crucial information confirming the identity of the compound.

| Ion | Expected m/z | Interpretation | Source |

| [M]⁺ | 278.3 | Molecular Ion (C₁₂H₁₀N₂O₄S) | [10] |

| [M - NO₂]⁺ | 232 | Loss of the nitro group | Inferred |

| [M - SO₂]⁺ | 214 | Loss of sulfur dioxide | Inferred |

Note: The NIST WebBook provides a reference mass spectrum for this compound, which can be used for direct comparison. [10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is an indispensable tool for identifying the key functional groups present in the molecule. This technique confirms the successful incorporation of the nitro (-NO₂) and sulfone (-SO₂) groups and the retention of the amine (-NH₂) group.

Experimental Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disc.

-

Background Collection: Collect a background spectrum of the empty sample compartment.

-

Sample Analysis: Place the KBr pellet in the sample holder and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify the characteristic absorption bands for the key functional groups.

Expected Data: The FT-IR spectrum should display distinct peaks confirming the compound's structure.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amine) | 3300 - 3500 | Asymmetric & Symmetric Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| N=O (Nitro) | 1500 - 1550 (asymmetric), 1335 - 1385 (symmetric) | Stretch |

| S=O (Sulfone) | 1300 - 1350 (asymmetric), 1140 - 1180 (symmetric) | Stretch |

| C-N (Amine) | 1250 - 1350 | Stretch |

| C-S (Sulfone) | 690 - 770 | Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides the most detailed structural information, confirming the connectivity of atoms within the molecule. Both ¹H and ¹³C NMR are required for full elucidation. The asymmetrical substitution pattern—an electron-donating amino group on one ring and an electron-withdrawing nitro group on the other—results in a distinct and predictable set of signals.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Data Interpretation: Analyze chemical shifts (δ), integration values, and splitting patterns (multiplicity).

Expected ¹H NMR Data (Predicted in DMSO-d₆): The two aromatic rings are chemically distinct due to the different substituents.

-

Ring A (with -NH₂ group): The amino group is electron-donating, shielding the aromatic protons.

-

H-2', H-6' (ortho to -NH₂): ~6.7-6.9 ppm (doublet, 2H)

-

H-3', H-5' (meta to -NH₂): ~7.6-7.8 ppm (doublet, 2H)

-

-NH₂ protons: A broad singlet around 6.0-6.5 ppm (2H), which may exchange with D₂O.

-

-

Ring B (with -NO₂ group): The nitro and sulfone groups are strongly electron-withdrawing, deshielding the protons.

-

H-3, H-5 (meta to -NO₂): ~8.0-8.2 ppm (doublet, 2H)

-

H-2, H-6 (ortho to -NO₂): ~8.3-8.5 ppm (doublet, 2H)

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Data Interpretation: Analyze the chemical shifts of the carbon signals.

Expected ¹³C NMR Data (Predicted): The molecule has 6 unique aromatic carbon signals due to symmetry.

-

C-4' (attached to -NH₂): ~152 ppm

-

C-1' (attached to -SO₂): ~125 ppm

-

C-2', C-6' (ortho to -NH₂): ~114 ppm

-

C-3', C-5' (meta to -NH₂): ~130 ppm

-

C-4 (attached to -NO₂): ~150 ppm

-

C-1 (attached to -SO₂): ~145 ppm

-

C-3, C-5 (meta to -NO₂): ~125 ppm

-

C-2, C-6 (ortho to -NO₂): ~129 ppm

Safety and Handling

Proper safety protocols are mandatory when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. [11]* Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. [12][13]Avoid dust formation, as fine powders may form explosive mixtures with air. [11]* Health Hazards: The compound is classified as toxic if swallowed. [11]Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. [11]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations at an approved waste disposal plant. [11]

Conclusion

The analytical workflow detailed in this guide provides a robust and reliable framework for the complete characterization of this compound (CAS 1948-92-1). By systematically applying a sequence of chromatographic and spectroscopic techniques—HPLC for purity, MS for molecular weight, FT-IR for functional group confirmation, and NMR for definitive structural elucidation—researchers and drug development professionals can ensure the quality and integrity of this vital pharmaceutical intermediate. Adherence to these protocols and safety guidelines supports the reliable synthesis of high-quality active pharmaceutical ingredients.

References

- Google Patents. US20080293970A1 - Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone.

- Google Patents. WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Chemical Intermediates in Modern Manufacturing: A Look at 4-Amino-4'-Nitrodiphenyl Sulfide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Amino-4'-Nitrodiphenyl Sulfide: A Key Intermediate for Modern Industries. [Link]

-

PubMed. [Chemotherapeutically active nitro compounds. 2nd communication: Nitrodiphenyl sulfones (author's transl)]. [Link]

-

NIST. 4-Nitro-4'-aminodiphenylsulfone - NIST WebBook. [Link]

-

Asian Journal of Chemistry. Synthesis and Quality Control of 3,3'-Diamino Diphenyl Sulfone by High Performance Liquid Chromatography. [Link]

Sources

- 1. [Chemotherapeutically active nitro compounds. 2nd communication: Nitrodiphenyl sulfones (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1948-92-1 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 1948-92-1 [chemicalbook.com]

- 6. This compound | 1948-92-1 | FN26262 [biosynth.com]

- 7. US20080293970A1 - Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone - Google Patents [patents.google.com]

- 8. WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone - Google Patents [patents.google.com]

- 9. asianpubs.org [asianpubs.org]

- 10. 4-Nitro-4'-aminodiphenylsulfone [webbook.nist.gov]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

Spectroscopic Characterization of 4-Nitro-4'-aminodiphenyl Sulfone: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of 4-Nitro-4'-aminodiphenyl sulfone, a key intermediate in the synthesis of various pharmaceutical compounds, including metabolites of dapsone. Due to the limited availability of published experimental spectra for this specific molecule, this guide synthesizes data from structurally related compounds and foundational spectroscopic principles to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and analytical sciences, offering insights into the structural elucidation and analytical characterization of this important aromatic sulfone.

Introduction

This compound (CAS No. 1948-92-1) is a substituted diaryl sulfone featuring both an electron-donating amino group and an electron-withdrawing nitro group. This push-pull electronic configuration imparts unique chemical and physical properties, making it a valuable precursor in organic synthesis. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate in multi-step synthetic pathways. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, based on established principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound dictates its spectroscopic behavior. The molecule consists of two phenyl rings linked by a sulfonyl group. One ring is substituted with a nitro group at the para position, while the other has an amino group, also at the para position.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two distinct AA'BB' spin systems for the aromatic protons on each ring.

-

Protons on the Amino-Substituted Ring (H-2', H-3', H-5', H-6'): The amino group is an electron-donating group, which will shield the aromatic protons, causing them to appear at a lower chemical shift (upfield) compared to unsubstituted benzene (7.34 ppm). The protons ortho to the amino group (H-3', H-5') will be more shielded than the protons meta to the amino group (H-2', H-6'). We can expect a doublet for H-3' and H-5' and another doublet for H-2' and H-6'. Based on data for aniline, the chemical shifts are predicted to be in the range of 6.7-7.3 ppm .[1][2][3] The amino protons themselves would likely appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, typically in the range of 3.5-5.0 ppm .[4]

-

Protons on the Nitro-Substituted Ring (H-2, H-3, H-5, H-6): The nitro group is a strong electron-withdrawing group, which will deshield the aromatic protons, causing them to appear at a higher chemical shift (downfield). The protons ortho to the nitro group (H-3, H-5) will be less deshielded than the protons meta to the nitro group (H-2, H-6). We can expect a doublet for H-3 and H-5 and another doublet for H-2 and H-6. Based on data for 4-nitroaniline, these protons are expected in the range of 7.8-8.2 ppm .[5][6]

The sulfonyl group is also electron-withdrawing and will contribute to the downfield shift of all aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3', H-5' | ~6.8 | Doublet |

| H-2', H-6' | ~7.8 | Doublet |

| H-3, H-5 | ~8.0 | Doublet |

| H-2, H-6 | ~8.2 | Doublet |

| -NH₂ | 3.5 - 5.0 | Broad Singlet |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each carbon atom.

-

Carbons on the Amino-Substituted Ring: The amino group will shield the ortho and para carbons and slightly deshield the ipso and meta carbons.

-

Carbons on the Nitro-Substituted Ring: The nitro group will strongly deshield the ipso and para carbons and have a smaller effect on the ortho and meta carbons.

-

Carbons Attached to the Sulfonyl Group (C-1 and C-1'): These carbons will be significantly deshielded due to the electron-withdrawing nature of the sulfonyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C-1' | ~130 |

| C-2', C-6' | ~130 |

| C-3', C-5' | ~115 |

| C-4' | ~152 |

| C-1 | ~145 |

| C-2, C-6 | ~129 |

| C-3, C-5 | ~125 |

| C-4 | ~150 |

Note: These are estimations based on additive rules and data from similar compounds like aniline, 4-nitroaniline, and diphenyl sulfone.[6][7][8][9][10][11][12]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational modes of its key functional groups: the amino group, the nitro group, and the sulfonyl group, as well as the aromatic rings.

Predicted IR Absorption Bands

-

N-H Stretching (Amino Group): Primary aromatic amines typically show two medium-intensity bands in the region of 3500-3300 cm⁻¹ , corresponding to the asymmetric and symmetric N-H stretching vibrations.[13][14][15]

-

N-O Stretching (Nitro Group): Aromatic nitro compounds exhibit two strong absorption bands. The asymmetric stretch is expected in the 1550-1475 cm⁻¹ region, and the symmetric stretch is expected in the 1360-1290 cm⁻¹ region.[16][17][18][19]

-

S=O Stretching (Sulfonyl Group): Diaryl sulfones show strong absorption bands for the asymmetric and symmetric S=O stretching vibrations. These are expected around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The asymmetric S=O stretch may overlap with the symmetric N-O stretch of the nitro group.

-

C-N Stretching (Amino Group): A strong band for the aromatic C-N stretch is expected in the 1335-1250 cm⁻¹ region.[14]

-

Aromatic C-H and C=C Stretching: Look for C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Bending: Out-of-plane C-H bending vibrations will appear in the 900-690 cm⁻¹ region and are indicative of the substitution pattern. For para-substituted rings, a strong band is expected between 860-800 cm⁻¹ .

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium |

| Nitro (-NO₂) | N-O Stretch (asymmetric) | 1550 - 1475 | Strong |

| Nitro (-NO₂) | N-O Stretch (symmetric) | 1360 - 1290 | Strong |

| Sulfonyl (-SO₂-) | S=O Stretch (asymmetric) | 1350 - 1300 | Strong |

| Sulfonyl (-SO₂-) | S=O Stretch (symmetric) | 1160 - 1120 | Strong |

| Aromatic C-N | C-N Stretch | 1335 - 1250 | Strong |

| Aromatic Ring | C-H Bending (para-substitution) | 860 - 800 | Strong |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Sample Spectrum: Place the sample in the IR beam and record the spectrum.

-

Data Analysis: Identify and label the significant absorption bands and assign them to the corresponding functional group vibrations.

Caption: General workflow for IR analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions within the aromatic rings and associated chromophores.

Predicted UV-Vis Absorption Maxima (λmax)

The presence of both an auxochrome (amino group) and a chromophore (nitro group) on the diphenyl sulfone backbone will result in significant absorption in the UV-Vis region. The extended conjugation and the "push-pull" nature of the substituents are expected to cause a bathochromic (red) shift of the absorption maxima compared to simpler aromatic compounds.

-

π → π* Transitions: These transitions, characteristic of aromatic systems, will likely result in strong absorption bands. For nitroanilines, these are typically observed in the range of 370-430 nm .[20][21][22][23]

-

n → π* Transitions: These transitions involving the non-bonding electrons of the oxygen and nitrogen atoms are also possible but are generally weaker than π → π* transitions.

The sulfonyl group, while not a strong chromophore itself, acts as an auxochrome and can influence the position and intensity of the absorption bands of the aromatic rings.[24][25][26]

Table 4: Predicted UV-Vis Absorption

| Transition Type | Predicted λmax (nm) |

| π → π* | 370 - 430 |

Experimental Protocol for UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, acetonitrile).

-

Sample Preparation: Prepare a dilute solution of the compound of a known concentration.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Record a baseline spectrum with a cuvette containing only the solvent.

-

Sample Measurement: Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-600 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. Aniline(62-53-3) 1H NMR spectrum [chemicalbook.com]

- 4. chemistryconnected.com [chemistryconnected.com]

- 5. 4-Nitroaniline(100-01-6) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Aniline(62-53-3) 13C NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 18. benchchem.com [benchchem.com]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. taylorandfrancis.com [taylorandfrancis.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Nitro-4'-aminodiphenyl sulfone

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 4-Nitro-4'-aminodiphenyl sulfone, a key intermediate in the synthesis of pharmacologically active compounds, including metabolites of Dapsone.[1][2] Leveraging advanced computational chemistry techniques, this document elucidates the molecule's three-dimensional geometry, key structural parameters, and the energetic profile of its conformational flexibility. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this molecule's intrinsic properties to inform rational drug design, materials science applications, and further chemical synthesis.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₂H₁₀N₂O₄S, is a diaryl sulfone derivative of significant interest in medicinal and industrial chemistry.[3][4] Its primary role as a precursor in the synthesis of the Dapsone metabolite highlights its importance in understanding the metabolic pathways of this widely used antibacterial and anti-inflammatory drug.[1][2] Furthermore, derivatives of diaryl sulfones are explored for a range of applications, from potential corrosion inhibitors to components in polymer science.[5]

A thorough understanding of the molecule's three-dimensional structure and conformational preferences is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its biological activity and material properties. The presence of two phenyl rings connected by a sulfonyl bridge introduces significant conformational freedom, primarily through rotation around the sulfur-carbon bonds. The nature and position of the nitro and amino substituents further influence the electronic distribution and steric landscape of the molecule, thereby dictating its preferred spatial arrangement. This guide employs computational modeling to provide a detailed and quantitative description of these structural features.

Methodology: A Computational Approach to Structural Elucidation

Due to the limited availability of experimental crystallographic data for this compound, a robust computational chemistry workflow was employed to determine its molecular structure and conformational energetics. Density Functional Theory (DFT) calculations were performed, as this method provides a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization

The initial 3D structure of this compound was built and subsequently optimized to find the global minimum on the potential energy surface. The optimization was carried out using a popular DFT functional, B3LYP, in conjunction with the 6-31G(d,p) basis set. This level of theory is well-established for providing reliable geometries for organic molecules. Frequency calculations were performed on the optimized structure to confirm that it corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

Caption: Computational workflow for geometry optimization.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation of the two phenyl rings around their respective C-S bonds. To investigate this, a relaxed potential energy surface (PES) scan was performed. The dihedral angles C1-C6-S-C7 and C2-C1-S-C8 (see Figure 1 for atom numbering) were systematically varied, and at each step, the rest of the molecule's geometry was allowed to relax. This approach provides a detailed energy profile of the rotational barriers and identifies the most stable conformations.

Molecular Structure of this compound

The geometry optimization yielded a stable, non-planar conformation for this compound. The sulfonyl group adopts a tetrahedral geometry, and the two phenyl rings are oriented at a significant angle to each other.

Caption: 2D representation of this compound with atom numbering.

Key Geometric Parameters

The following table summarizes the key bond lengths, bond angles, and dihedral angles of the optimized structure. These parameters are crucial for understanding the molecule's geometry and can be used as input for further simulations, such as molecular docking studies.

| Parameter | Atoms Involved | Value |

| Bond Lengths (Å) | ||

| S-O (average) | S-O1, S-O2 | 1.45 |

| S-C (amino-substituted) | S-C1 | 1.77 |

| S-C (nitro-substituted) | S-C7 | 1.78 |

| C-N (amino) | C4-N2 | 1.40 |

| C-N (nitro) | C10-N1 | 1.48 |

| N-O (nitro, average) | N1-O3, N1-O4 | 1.23 |

| Bond Angles (°) | ||

| O-S-O | O1-S-O2 | 119.5 |

| C-S-C | C1-S-C7 | 104.2 |

| O-S-C (average) | O1-S-C1, O2-S-C7 | 108.5 |

| S-C-C (amino ring, avg) | S-C1-C2, S-C1-C6 | 119.8 |

| S-C-C (nitro ring, avg) | S-C7-C8, S-C7-C12 | 120.1 |

| Dihedral Angles (°) | ||

| Phenyl Ring 1 Torsion | C2-C1-S-C7 | 85.3 |

| Phenyl Ring 2 Torsion | C1-S-C7-C8 | -75.8 |

Note: The values presented are based on DFT calculations and may differ slightly from experimental values.

Conformational Analysis: Rotational Flexibility

The flexibility of diaryl sulfones is a key determinant of their interaction with biological targets and their packing in the solid state. The primary source of this flexibility is the rotation around the two C-S bonds.

Rotational Energy Profile

The potential energy surface scan revealed the energetic landscape associated with the rotation of the two phenyl rings. The results indicate that there are multiple low-energy conformations. The global minimum corresponds to a "twisted" conformation where the two phenyl rings are not coplanar. This is a common feature in diaryl sulfones, arising from a balance between steric hindrance between the ortho-hydrogens of the phenyl rings and the sulfonyl oxygens, and the electronic effects that favor some degree of conjugation.

The energy barrier for rotation is relatively low, suggesting that the molecule is quite flexible at room temperature and can adopt a range of conformations. The calculated rotational barrier is approximately 4-6 kcal/mol. This flexibility is an important consideration in drug design, as the molecule may adopt a different conformation when bound to a receptor compared to its lowest energy state in solution.

Caption: Simplified energy profile of phenyl ring rotation.

Conclusion

This technical guide has provided a detailed theoretical investigation of the molecular structure and conformation of this compound. Through the use of Density Functional Theory calculations, we have determined the optimized geometry, including key bond lengths, bond angles, and dihedral angles. The conformational analysis revealed a flexible molecule with a relatively low barrier to rotation around the C-S bonds, leading to a twisted, non-planar ground state conformation.

The insights presented herein are valuable for a range of scientific disciplines. For medicinal chemists and drug developers, this information can aid in the design of more potent and selective analogs by providing a structural basis for understanding ligand-receptor interactions. For materials scientists, the conformational preferences can inform the design of novel polymers and other materials with specific properties. This guide serves as a foundational resource for future experimental and computational studies on this important molecule and its derivatives.

References

- Lopez de Compadre, R. L., Pearlstein, R. A., Hopfinger, A. J., & Seydel, J. K. (1987). A quantitative structure-activity relationship analysis of some 4-aminodiphenyl sulfone antibacterial agents using linear free energy and molecular modeling methods. Journal of medicinal chemistry, 30(5), 900–906.

-

ResearchGate. Pictorial of the dihedral angle between the planes of the aryl-ring... Available from: [Link]

-

MDPI. X-Ray Structures of Some Heterocyclic Sulfones. Available from: [Link]

-

MDPI. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Available from: [Link]

-

PubMed. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Available from: [Link]

-

MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available from: [Link]

-

ChemistryViews. Diaryl Sulfone Synthesis. Available from: [Link]

Sources

- 1. Open Source Molecular Modeling [opensourcemolecularmodeling.github.io]

- 2. researchgate.net [researchgate.net]

- 3. A quantitative structure-activity relationship analysis of some 4-aminodiphenyl sulfone antibacterial agents using linear free energy and molecular modeling methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of software for molecular mechanics modeling - Wikipedia [en.wikipedia.org]

- 5. Diaryl Sulfone Synthesis - ChemistryViews [chemistryviews.org]

A Senior Application Scientist's Guide to the Solubility of 4-Nitro-4'-aminodiphenyl sulfone in Organic Solvents

This technical guide provides an in-depth exploration of the solubility characteristics of 4-Nitro-4'-aminodiphenyl sulfone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, practical methodologies for its determination, and insights into predictive modeling. As an intermediate in the synthesis of Dapsone metabolites, understanding its behavior in various organic solvents is critical for process optimization, formulation, and analytical method development.[1][2][3][4]

Understanding the Molecule: A Structural Perspective on Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the intermolecular forces it can establish with a solvent. This compound is a molecule with distinct polar and non-polar regions, which gives rise to a nuanced solubility profile.

Akin to 4-nitrophenol, which has a hydrophobic phenyl ring and a polar nitro group, this compound's structure suggests a complex interplay of forces.[5] The molecule possesses:

-

Two Phenyl Rings: These contribute to the non-polar character of the molecule, favoring interactions with non-polar solvents through van der Waals forces.

-

A Sulfone Group (-SO2-): This is a highly polar group capable of acting as a hydrogen bond acceptor.

-

A Nitro Group (-NO2): Another strongly polar and electron-withdrawing group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

-

An Amino Group (-NH2): This group is polar and can act as both a hydrogen bond donor and acceptor.

The presence of both hydrogen bond donors and acceptors, alongside significant non-polar surface area, suggests that the principle of "like dissolves like" will be a primary determinant of its solubility.[6] Therefore, solvents that can engage in hydrogen bonding and have a moderate to high polarity are expected to be more effective at dissolving this compound. While specific data is limited, it is known to be soluble in Dimethyl Sulfoxide (DMSO) and Methanol, both of which are polar, hydrogen-bonding solvents.[1] A related compound, 4-Amino-4'-Nitrodiphenyl Sulfide, is described as having moderate solubility in polar organic solvents, which provides a reasonable expectation for the sulfone analogue.[7]

A Practical Approach to Solubility Determination: The Isothermal Equilibrium Method

In the absence of extensive published data, a robust and reliable experimental approach is paramount. The isothermal shake-flask method is a classical and highly dependable technique for determining the equilibrium solubility of a solid in a liquid.[8] This method involves adding an excess of the solid solute to the solvent and allowing the system to reach equilibrium at a constant temperature.

Experimental Workflow

The following diagram outlines the key steps in the isothermal equilibrium solubility determination method.

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Detailed Protocol

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The excess is crucial to ensure that the resulting solution is saturated.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C, 37 °C) and agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand.

-

Visually confirm that an excess of the solid remains in each vial after the equilibration period.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand briefly.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials.

-

Carefully withdraw the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[8]

-

-

Analysis:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (often the mobile phase for the analytical method).

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

-

Predictive Insights: Thermodynamic and Machine Learning Models

While experimental determination is the gold standard, predictive models can offer valuable initial insights and help prioritize which solvents to screen experimentally.[9][10] The solubility of a solid in a liquid is governed by thermodynamic principles, which can be leveraged for prediction.

Recent advancements in machine learning and computational chemistry have led to the development of models that can predict solubility with increasing accuracy.[11][12][13] These models often consider a combination of factors, including:

-

Solute Properties: Melting point, enthalpy of fusion, and molecular descriptors.

-

Solvent Properties: Polarity, Hildebrand or Hansen solubility parameters, and dielectric constant.

-

Thermodynamic Cycles: These combine machine learning predictions of various thermodynamic properties to estimate solubility.[9][10][13]

While a deep dive into the mathematics of these models is beyond the scope of this guide, it is important for researchers to be aware of their existence and potential utility in modern drug development and chemical process design.

Anticipated Solubility in Common Organic Solvents

Based on the structural analysis, the following table provides a qualitative prediction of the solubility of this compound in various classes of organic solvents. These predictions should be confirmed experimentally using the protocol outlined above.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are highly polar and can act as hydrogen bond acceptors, effectively solvating the polar groups of the solute. DMSO is a known solvent for this compound.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the amino, nitro, and sulfone groups. Methanol is a known solvent.[1] |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | These are polar aprotic solvents that can accept hydrogen bonds, leading to moderate solubility. |

| Esters | Ethyl Acetate | Low to Moderate | Ethyl acetate has moderate polarity and can accept hydrogen bonds, but its larger non-polar region may limit its solvating power for this compound. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low | Diethyl ether is largely non-polar. THF is more polar and may show slightly better solubility, but both are generally weaker solvents for highly polar compounds compared to alcohols or aprotic polar solvents. |

| Halogenated | Dichloromethane, Chloroform | Low | These solvents are weakly polar and cannot donate hydrogen bonds, making them less effective at solvating the polar functional groups of the solute. |

| Non-polar | Hexane, Toluene | Very Low / Insoluble | The significant polarity of the solute makes it unlikely to dissolve in non-polar solvents, as the intermolecular forces within the solid crystal are much stronger than any potential solute-solvent interactions. |

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. This guide has provided a comprehensive overview based on its molecular structure, a detailed and reliable experimental protocol for its determination, and a forward-looking perspective on predictive modeling. By combining theoretical understanding with rigorous experimental practice, researchers can confidently navigate the challenges of working with this important synthetic intermediate.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- This compound CAS#: 1948-92-1. ChemicalBook.

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- 4-Nitro-4'-aminodiphenyl-d4 Sulfone. LGC Standards.

- 1346601-85-1| Chemical Name : 4-Nitro-4'-aminodiphenyl-d4 Sulfone.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- 4-Amino-4'-Nitrodiphenyl Sulfide: A Key Intermediate for Modern Industries. Unknown Source.

- This compound. ChemicalBook.

- How To Determine Solubility Of Organic Compounds?. YouTube.

- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. SALTISE.

- The Experimental Determination of Solubilities.

- This compound. Biosynth.

- 4-Nitro-4′-aminodiphenyl-d4 sulfone, CAS 1948-92-1 (unlabeled). Santa Cruz Biotechnology.

- 4-Nitro-4'-aminodiphenyl-d4 Sulfone. Clearsynth.

- 4-Nitrophenol - Solubility of Things. Solubility of Things.

Sources

- 1. This compound CAS#: 1948-92-1 [m.chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 1948-92-1 [chemicalbook.com]

- 4. clearsynth.com [clearsynth.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.ws [chem.ws]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 11. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Thermogravimetric Analysis (TGA) of 4-Nitro-4'-aminodiphenyl sulfone

Abstract

This technical guide provides a comprehensive examination of the thermal stability and decomposition profile of 4-Nitro-4'-aminodiphenyl sulfone using Thermogravimetric Analysis (TGA). Designed for researchers, chemists, and materials scientists, this document outlines a robust, self-validating experimental protocol, delves into the interpretation of the resulting thermal data, and proposes a logical decomposition pathway. By understanding the thermal characteristics of this molecule, professionals in drug development and polymer science can better predict its stability, compatibility, and degradation kinetics, ensuring material quality and performance.

Introduction: The Significance of Thermal Stability

This compound is a key organic intermediate whose utility spans from being a precursor in the synthesis of high-performance polymers to an impurity or metabolite related to Dapsone, a pharmaceutical agent.[1][2] The molecule's structure, featuring a nitro group (-NO₂), an amino group (-NH₂), and a diphenyl sulfone backbone, presents a complex thermal profile. The nitro group is inherently energetic, while the sulfone bridge offers significant thermal stability.

Thermogravimetric Analysis (TGA) is an essential analytical technique for probing the thermal limits of such materials.[3] It measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[4] For this compound, TGA provides critical data on:

-

Decomposition Onset Temperature: The point at which the material begins to degrade, defining its upper service temperature.

-

Multi-Step Degradation: Identification of distinct mass loss events corresponding to the cleavage of specific functional groups.

-

Atmospheric Effects: Comparing stability in inert (e.g., nitrogen) versus oxidative (e.g., air) environments to understand thermo-oxidative susceptibility.

-

Residue Analysis: Quantifying the amount of non-volatile residue (char) remaining at high temperatures.

This guide serves as a practical blueprint for conducting and interpreting TGA experiments on this specific compound, grounded in established analytical principles.

Fundamentals of Thermogravimetric Analysis (TGA)

The core principle of TGA is the precise measurement of mass change under a controlled temperature program.[5] A highly sensitive microbalance continuously weighs a sample situated in a furnace. As the temperature ramps up, the sample may undergo various processes like decomposition, evaporation, or oxidation, resulting in a measurable mass loss (or gain).[6] The output, a thermogram, plots percent mass versus temperature, revealing a unique thermal fingerprint of the material. The first derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, highlights the temperature at which the rate of mass loss is maximal (Tₚₑₐₖ).[7]

Experimental Design: A Self-Validating Protocol

Methodological rigor is paramount for generating trustworthy and reproducible TGA data. The following protocol is designed as a self-validating system, incorporating best practices and explaining the scientific rationale behind each parameter choice. This approach aligns with standards such as ASTM E1131 for compositional analysis.[8][9][10]

Instrumentation and Calibration

-

Instrument: A calibrated, modern TGA instrument (e.g., Mettler Toledo TGA/DSC, TA Instruments Discovery TGA) is required.

-

Calibration:

-

Temperature: Calibrate the furnace temperature using certified reference materials with known Curie points (e.g., Nickel, Perkalloy). This ensures the x-axis of the thermogram is accurate.

-

Mass: Verify the microbalance response using certified calibration weights (e.g., 1 mg, 10 mg, 100 mg). This ensures the y-axis is accurate. Regular calibration is crucial for data integrity.

-

Sample Preparation

-

Purity: Ensure the this compound sample is of high purity to avoid mass loss events from volatile impurities.

-

Sample Mass: Use a sample mass of 5–10 mg. This is large enough to be representative but small enough to minimize thermal lag and ensure uniform heating.

-

Sample Pan: Use an open alumina or platinum crucible. Alumina is cost-effective and inert, while platinum is ideal for its high thermal conductivity and inertness, especially if studying reactions with the pan material is a concern.

Method Parameters Rationale

The choice of experimental parameters directly influences the quality of the TGA data.

| Parameter | Recommended Value | Rationale |

| Atmosphere | Nitrogen (N₂) and Air | Nitrogen (Inert): Purging with an inert gas like nitrogen (flow rate: 20-50 mL/min) allows for the study of the material's inherent thermal decomposition without oxidative influence.[11] Air (Oxidative): A second run in dry air (flow rate: 20-50 mL/min) reveals the material's susceptibility to thermo-oxidative degradation, which often occurs at lower temperatures and can proceed via different mechanisms. |

| Heating Rate (β) | 10 °C/min | This rate provides a good balance between resolution and experimental time.[5] Slower rates (e.g., 5 °C/min) can better resolve closely spaced thermal events, while faster rates can increase sensitivity but may shift decomposition temperatures higher. |

| Temperature Range | Ambient (~25 °C) to 800 °C | The range should start below any expected thermal events and extend well beyond the final decomposition step to ensure all mass loss is captured and a stable residue baseline is established. Aromatic sulfones are generally stable to high temperatures.[12][13] |

| Data Acquisition | Continuous | Mass and temperature should be recorded continuously throughout the experiment. |

Experimental Workflow Visualization

The following diagram illustrates the logical flow for a comprehensive TGA study.

Caption: Workflow for TGA of this compound.

TGA Profile Analysis and Interpretation

Based on the molecular structure, a multi-step decomposition is anticipated. The thermal stability of related aromatic sulfones and nitro compounds suggests the following hypothetical profile.[14][15][16]

Expected Thermal Events (Inert Atmosphere)

-

Step 1: Decomposition of the Nitro Group. The C-NO₂ bond is typically the weakest point in nitroaromatic compounds.[17] The initial mass loss is expected to correspond to the cleavage and release of NO₂ or related species.

-

Step 2: Fragmentation of the Amino Group and Sulfone Bridge. Following the initial decomposition, the amino group and the robust C-S bonds of the sulfone bridge will begin to cleave at higher temperatures. This step may involve the release of ammonia (NH₃), sulfur dioxide (SO₂), and other fragments.[14]

-

Step 3: Pyrolysis of the Aromatic Backbone. The final stage involves the slow pyrolysis of the remaining carbonaceous structure, leading to a stable char residue.

Hypothetical Data Presentation

The following table summarizes plausible TGA data for this compound under both inert and oxidative atmospheres.

| Atmosphere | Thermal Event | Onset Temp. (Tₒₙₛₑₜ) | Peak Temp. (Tₚₑₐₖ) | Mass Loss (%) | Associated Fragment(s) |

| **Nitrogen (N₂) ** | Step 1 | ~280 °C | ~305 °C | ~16.5% | -NO₂ (calc. 16.54%) |

| Step 2 | ~350 °C | ~390 °C | ~45% | -SO₂, -NH₂, Phenyl fragments | |

| Step 3 | >500 °C | - | ~15% | Pyrolysis of backbone | |

| Final Residue | @ 800 °C | - | ~23.5% | Char | |

| Air | Step 1 | ~270 °C | ~295 °C | ~16.5% | -NO₂ |

| Step 2 | ~330 °C | ~370 °C | ~83.5% | Oxidative collapse of structure | |

| Final Residue | @ 800 °C | - | ~0% | Complete Combustion |

Interpretation: The onset of decomposition is expected to be slightly lower in air due to oxidative attack. The most significant difference is the final residue; in an inert atmosphere, a substantial char residue is formed, while in air, the organic material is expected to undergo complete combustion, leaving minimal to no residue.

Proposed Decomposition Pathway Visualization

The thermal degradation in an inert atmosphere can be visualized as a sequential fragmentation process.

Caption: Proposed decomposition pathway under an inert atmosphere.

Advanced Applications: Evolved Gas Analysis (EGA)

To definitively validate the proposed decomposition pathway, coupling the TGA to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) is the gold standard.[18] This hyphenated technique allows for the real-time identification of the gaseous species evolved during each mass loss step. For instance, TGA-MS would detect ions corresponding to NO₂ (m/z 46) and SO₂ (m/z 64) at the exact temperatures they are released, providing unequivocal evidence for the fragmentation sequence.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of this compound. A methodically sound TGA protocol, as detailed in this guide, reveals a multi-step decomposition profile initiated by the loss of the nitro group around 280 °C under inert conditions. The material exhibits significant differences in its degradation pathway and final residue when analyzed in an inert versus an oxidative atmosphere. These insights are crucial for defining processing limits, predicting long-term stability, and ensuring the safe handling and application of this important chemical intermediate in both pharmaceutical and materials science contexts.

References

-

ASTM International. (n.d.). E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). What is TGA Analysis? Principles and Applications. ResolveMass. Retrieved from [Link]

-

ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. (n.d.). Retrieved from [Link]

-

ASTM International. (n.d.). E1131-98 Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM. Retrieved from [Link]

-

Navas Instruments. (n.d.). What Is the Principle of TGA? | Thermogravimetric Analysis Explained. Navas Instruments. Retrieved from [Link]

-

Wiss, Janney, Elstner Associates, Inc. (n.d.). Compositional Analysis by Thermogravimetry. WJE. Retrieved from [Link]

-

Anstey, J. (2023, March 31). The Principle of Thermogravimetric Analysis And The Factors Affecting Its Results. Retrieved from [Link]

-

ASTM International. (n.d.). ASTM E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

Slideshare. (n.d.). TGA.pptx principle, instrumentation, theory. Retrieved from [Link]

- Lemmer, H. (2012).

- El-Bagary, R. I., et al. (2012). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Journal of Analytical Methods in Chemistry, 439082.

- American Chemical Society. (2017).

- Bolla, G., et al. (2019). Dapsone Form V: A Late Appearing Thermodynamic Polymorph of a Pharmaceutical. Crystal Growth & Design.

- Montaudo, G., et al. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers.

- van der Westhuizen, R., et al. (2017).

-

ResearchGate. (n.d.). The suggested thermal degradation of Dapsone. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric curves of poly(ether sulfone)s. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of Dapsone in Extemporaneously Compounded Oral Suspensions. Retrieved from [Link]

- Brill, T. B., & James, K. J. (1999).

-

ResearchGate. (n.d.). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA profile of 2 under nitrogen. Retrieved from [Link]

- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.

-

ResearchGate. (n.d.). TGA graphs of the compounds under nitrogen flow. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitrogen-containing compounds by type as a percentage of total compounds. Retrieved from [Link]

-

Chromalytic. (n.d.). Nitrogen for thermogravimeters. Retrieved from [Link]

Sources

- 1. This compound | 1948-92-1 [chemicalbook.com]

- 2. Buy Online CAS Number 1948-92-1 - TRC - 4-Nitro-4’-aminodiphenyl Sulfone | LGC Standards [lgcstandards.com]

- 3. mt.com [mt.com]

- 4. TGA.pptx principle, instrumentation, theory | PPTX [slideshare.net]

- 5. resolvemass.ca [resolvemass.ca]

- 6. What Is the Principle of TGA? | Thermogravimetric Analysis Explained [navasinstruments.com]

- 7. The Principle of Thermogravimetric Analysis And The Factors Affecting Its Results [redthermo.com]

- 8. store.astm.org [store.astm.org]

- 9. kalite.com [kalite.com]

- 10. Compositional Analysis by Thermogravimetry | Testing Standard | WJE [wje.com]